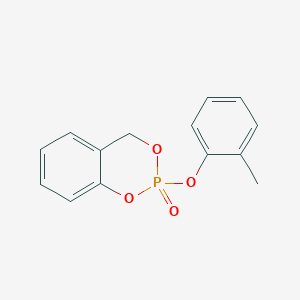

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide

Vue d'ensemble

Description

Le cannabidiphorol, communément appelé CBDP, est un phytocannabinoïde naturel présent dans la plante de cannabis. Il était initialement considéré comme un composé synthétique jusqu'à sa découverte en 2019 par une équipe de scientifiques italiens . Le CBDP est structurellement similaire au cannabidiol (CBD) mais présente une chaîne alkyle à sept atomes de carbone, ce qui le distingue des autres cannabinoïdes à chaînes plus courtes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le CBDP peut être synthétisé par l'isomérisation de l'isolat de cannabidiol (CBD). Ce processus implique la conversion du CBD en son isomère, le CBDP, en utilisant des conditions réactionnelles spécifiques. L'isomérisation nécessite généralement un catalyseur et une température contrôlée pour faciliter la conversion .

Méthodes de production industrielle

La production industrielle du CBDP repose principalement sur l'isomérisation du CBD, car l'abondance naturelle du CBDP dans les plantes de cannabis est insuffisante pour répondre à la demande commerciale. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse à haute résolution (HRMS) sont utilisées pour garantir la pureté et la qualité du CBDP synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

Le CBDP subit diverses réactions chimiques, notamment :

Oxydation : Le CBDP peut être oxydé pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le CBDP en ses formes réduites.

Substitution : Le CBDP peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du CBDP peut produire des cannabinoïdes oxydés, tandis que la réduction peut produire des cannabinoïdes réduits avec des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le CBDP a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés uniques. Parmi ses applications, citons :

Mécanisme d'action

Le CBDP exerce ses effets en interagissant avec diverses cibles moléculaires et voies dans l'organisme. Il a été démontré qu'il agissait comme un antagoniste aux récepteurs cannabinoïdes CB1 et CB2, bien qu'il soit moins puissant que le cannabidiol à cet égard . De plus, le CBDP présente une activité agoniste aux récepteurs de la sérotonine 5HT-1A et aux récepteurs de la dopamine D2S, ainsi qu'une modulation allostérique négative des récepteurs mu-opioïdes . Ces interactions contribuent à son profil pharmacologique diversifié et à ses effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Toxicology Applications

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide has been studied for its role in enhancing the toxicity of nerve agents such as soman. Research indicates that this compound can inhibit carboxylic-ester hydrolase activity without affecting phosphoryl phosphatase activity. In experimental settings, pretreatment with this compound has been shown to potentiate the toxicity of soman in mice when administered at a dosage of 0.5 mg/kg . This highlights its importance in understanding the mechanisms of chemical warfare agents and developing countermeasures.

Biochemical Applications

The compound is classified under aryl phosphotriesters, which are significant in biochemical research due to their interactions with biological systems. It has been identified in human blood samples from individuals exposed to this compound or its derivatives . This finding emphasizes the relevance of monitoring exposure levels in occupational health and safety.

Environmental Impact Studies

Given its potential toxicity, studies involving the environmental persistence and degradation of this compound are essential. Research on similar compounds indicates that their breakdown products can also exhibit toxicological effects . Understanding these pathways is crucial for assessing risks associated with chemical spills or improper disposal.

Case Study 1: Nerve Agent Interaction

In a controlled study involving mice, researchers administered soman after pretreating with this compound. The results showed a significant increase in mortality rates compared to control groups not receiving the pretreatment. This study underscores the compound's role as a potentiator of nerve agent toxicity and provides insights into potential protective strategies against chemical warfare agents .

Case Study 2: Human Exposure Monitoring

A study published in a toxicology journal reported the detection of this compound in blood samples from workers exposed to phosphorothioate pesticides. The findings prompted recommendations for regular monitoring and health assessments for individuals working with similar chemicals . This case illustrates the need for stringent safety measures in industries handling hazardous substances.

Mécanisme D'action

CBDP exerts its effects by interacting with various molecular targets and pathways in the body. It has been shown to act as an antagonist at cannabinoid CB1 and CB2 receptors, although it is less potent than cannabidiol in this regard . Additionally, CBDP exhibits agonist activity at serotonin 5HT-1A receptors and dopamine D2S receptors, as well as negative allosteric modulation of mu-opioid receptors . These interactions contribute to its diverse pharmacological profile and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Le CBDP est souvent comparé à d'autres cannabinoïdes, tels que le cannabidiol (CBD), le cannabigerol (CBG), le cannabinol (CBN) et le tétrahydrocannabiphorol (THCP). Parmi les principales différences, citons :

Cannabidiol (CBD) : Le CBD possède une chaîne alkyle à cinq atomes de carbone, tandis que le CBDP possède une chaîne à sept atomes de carbone.

Cannabigerol (CBG) : Le CBG est un précurseur d'autres cannabinoïdes et possède des propriétés pharmacologiques différentes de celles du CBDP.

Cannabinol (CBN) : Le CBN est un produit de dégradation du tétrahydrocannabinol (THC) et a des effets distincts sur le système endocannabinoïde.

Tétrahydrocannabiphorol (THCP) : Le THCP possède une structure similaire à celle du CBDP mais avec une chaîne alkyle plus longue, ce qui le rend plus puissant aux récepteurs cannabinoïdes.

Activité Biologique

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide (commonly referred to as CBDP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This compound is part of a larger class of aryl phosphotriesters and has been studied for its effects on enzymatic activity and potential toxicity.

- Molecular Formula : C14H13O4P

- Molecular Weight : 276.224 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 362.4 °C

- Flash Point : 186.6 °C

Enzymatic Inhibition

CBDP has been shown to significantly inhibit cholinesterase (ChE) and carboxylesterase (CaE) activities in various tissues. A notable study examined the dose-response relationship of CBDP on ChE and CaE activities in rat plasma and lung tissues:

- Inhibition Levels :

- At doses greater than 1.0 mg/kg , CaE activity was inhibited by over 99% .

- A biphasic dose-response curve was observed for ChE inhibition, indicating differing sensitivity at various concentrations.

| Dose (mg/kg) | Plasma ChE Inhibition (%) | RBC ChE Inhibition (%) | Brain ChE Inhibition (%) |

|---|---|---|---|

| <1.0 | <10 | <10 | <10 |

| 1.0 - 2.0 | Up to 80 | Up to 60 | >90 |

This study suggests that CBDP preferentially inhibits butyrylcholinesterase over acetylcholinesterase in these tissues, which may have implications for understanding organophosphate toxicity mechanisms .

Metabolism and Human Exposure

CBDP is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. It has been identified in human blood samples, indicating potential exposure through environmental or occupational routes . The compound's presence in the human exposome highlights its relevance in toxicological studies.

Toxicological Studies

In a toxicological assessment, researchers evaluated the effects of CBDP on rat models to understand its impact on cholinergic systems. The findings indicated that CBDP could serve as a useful pretreatment agent for studying organophosphate toxicity due to its potent inhibitory effects on esterases involved in detoxification processes .

Comparative Analysis with Other Organophosphates

A comparative analysis of CBDP with other organophosphates revealed that while many compounds exhibit similar inhibitory properties on cholinesterases, CBDP's unique structure allows for distinct interaction profiles with target enzymes. This specificity may contribute to varying degrees of toxicity and therapeutic potential .

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQSEFCGKYFESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924111 | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-87-3 | |

| Record name | Cresyl saligenin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.